

Head-to-head comparison of Tesirine and Talirine (SGD-1910)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tesirine**

Cat. No.: **B3181916**

[Get Quote](#)

Head-to-Head Comparison: Tesirine and Talirine (SGD-1910)

A detailed analysis of two prominent pyrrolobenzodiazepine (PBD) dimer payloads, **Tesirine** and Talirine (SGD-1910), utilized in the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of their chemical properties, mechanisms of action, and the preclinical and clinical findings of ADCs employing these payloads.

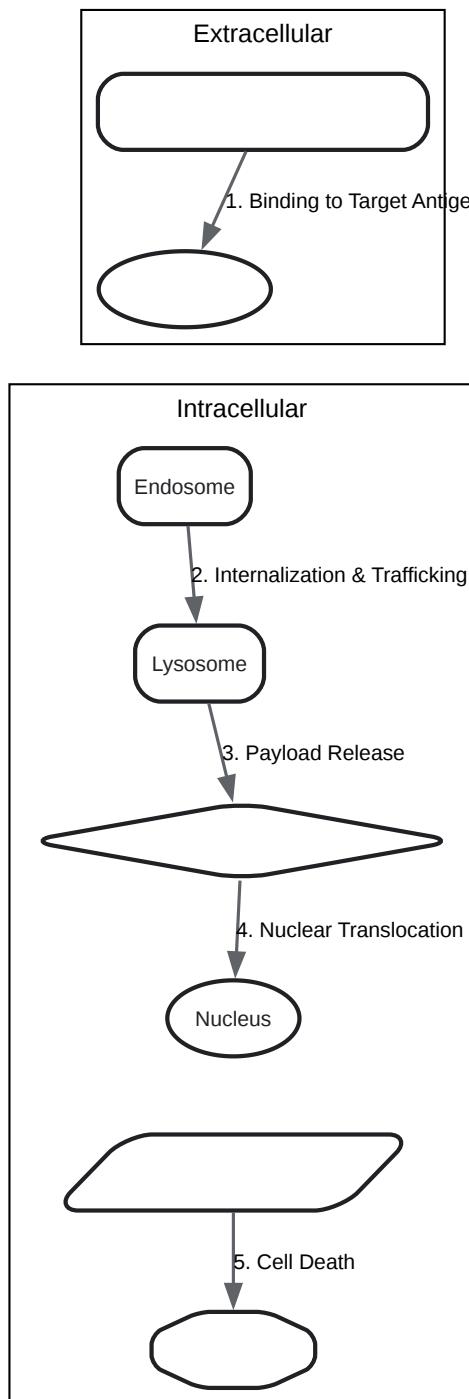
Introduction to Tesirine and Talirine Payloads

Tesirine (SG3249) and Talirine (SGD-1910) are potent cytotoxic payloads belonging to the pyrrolobenzodiazepine (PBD) dimer class. These molecules function by cross-linking DNA, which ultimately leads to cell death.^{[1][2]} They are designed to be linked to monoclonal antibodies that target specific antigens on cancer cells, allowing for targeted delivery of the cytotoxic agent.

Tesirine was engineered to enhance the physicochemical properties of PBD dimer payloads, specifically to improve solubility and reduce hydrophobicity compared to earlier iterations like Talirine.^{[3][4]} This payload releases the warhead SG3199.

Talirine, also known as SGD-1910, is an earlier-generation PBD dimer payload that releases the warhead SGD-1882.^{[3][5]} While potent, its higher hydrophobicity presented challenges during the conjugation process.^[3]

Mechanism of Action


Both **Tesirine** and Talirine-based ADCs share a common mechanism of action, which involves the targeted delivery of a PBD dimer to cancer cells, leading to DNA damage and apoptosis.

The process can be summarized in the following steps:

- Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.[1][2]
- Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[1][6]
- Payload Release: Inside the cell, the ADC is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the PBD dimer payload into the cytoplasm.[6][7]
- DNA Cross-linking: The released PBD dimer translocates to the nucleus and binds to the minor groove of the DNA, forming covalent interstrand cross-links.[1][8]
- Induction of Cell Death: These DNA cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][7]

A notable feature of PBD dimer-based ADCs is the potential for a "bystander effect," where the released payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative cancer cells.[1][9]

General Mechanism of Action for Tesirine and Talirine ADCs

[Click to download full resolution via product page](#)

General ADC Mechanism of Action

Physicochemical Properties of Payloads

A key differentiator between **Tesirine** and Talirine lies in their physicochemical properties, which have significant implications for the manufacturing and characteristics of the resulting ADCs.

Property	Tesirine (SG3249)	Talirine (SGD-1910)	Reference(s)
Released Warhead	SG3199	SGD-1882	[3][4]
Hydrophobicity (logD7.4)	2.11	Higher (not specified)	[3]
Solubility	Readily soluble in 10% DMSO aqueous conjugation buffer	Required 50% propylene glycol for conjugation	[3]
Linker	Includes a discrete PEG8 spacer	Devoid of PEG linker	[3][4]
ADC Aggregation	Low levels (usually <5%)	Prone to aggregation	[3][4]

Tesirine's design, which includes a PEG spacer, aimed to decrease the hydrophobicity of the payload, leading to improved solubility and reduced aggregation during the ADC manufacturing process.[3][4]

Preclinical and Clinical Data

While a direct head-to-head clinical trial comparing **Tesirine** and Talirine does not exist due to their different antibody targets and indications, a comparison of the clinical development of ADCs using these payloads provides valuable insights.

Tesirine-Based ADCs

Loncastuximab **Tesirine** (ADCT-402)

- Target: CD19[1][6]

- Indication: Relapsed or refractory B-cell lymphomas[7][10]
- Status: Approved by the FDA[11]

Preclinical Findings:

- Demonstrated potent cytotoxic activity in a large panel of B-cell lymphoma cell lines, with a median half-maximal inhibitory concentration (IC50) in the picomolar range.[10][12]
- The in vitro activity correlated with the level of CD19 expression.[10][13]
- Exhibited a dose-dependent targeting of human CD19-expressing cells in both in vitro and in vivo studies.[8]

Clinical Trial Data (LOTIS-2, Phase II):[14][15]

Parameter	Value	Reference(s)
Overall Response Rate (ORR)	48.3%	[11][14][15]
Complete Response (CR) Rate	24.8%	[14][15]
Median Duration of Response (DoR)	13.4 months	[14]
Median Overall Survival (OS)	9.5 months	[15]

| Median Progression-Free Survival (PFS) | 4.9 months |[15] |

Camidanlumab **Tesirine** (ADCT-301)

- Target: CD25[9][16]
- Indication: Hodgkin and non-Hodgkin lymphoma, solid tumors[9][16]
- Status: In clinical trials

Preclinical Findings:

- Demonstrated strong single-agent activity in CD25-expressing lymphoma xenograft models. [16]
- Showed synergistic anti-tumor activity when combined with gemcitabine in preclinical models.[16]
- Depleted CD25-expressing regulatory T cells (Tregs), suggesting an immunotherapeutic mechanism of action.[9]

Talirine-Based ADC

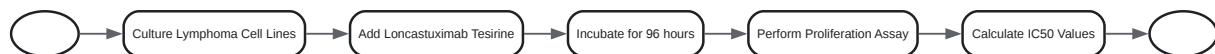
Vadastuximab Talirine (SGN-CD33A)

- Target: CD33[2][5]
- Indication: Acute Myeloid Leukemia (AML)[2][5]
- Status: Development discontinued[5][17]

Preclinical Findings:

- Preclinical studies showed promise, leading to Phase I trials in patients with relapsed/refractory AML.[2]
- Demonstrated higher activity than gemtuzumab ozogamicin (another anti-CD33 ADC) in AML cell lines in preclinical studies.[18]

Clinical Trial Data (Phase I):


- Monotherapy showed a remission rate in the range of 20-40% depending on the dose in patients with relapsed/refractory AML.[2]
- A Phase III trial (CASCADE) in combination with hypomethylating agents was initiated but was discontinued due to a higher rate of deaths, including fatal infections, in the vadastuximab talirine arm compared to the control arm.[17][19]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Cytotoxicity Assay (for Loncastuximab **Tesirine**):[10]

- Cell Lines: A panel of 60 lymphoma cell lines was used.
- Drug Exposure: Cells were exposed to Loncastuximab **tesirine** for 96 hours.
- Endpoint: The half-maximal inhibitory concentration (IC50) was determined to assess the antiproliferative activity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]
2. youtube.com [youtube.com]
3. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
5. Vadastuximab talirine - Wikipedia [en.wikipedia.org]
6. researchgate.net [researchgate.net]
7. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loncastuximab tesirine in relapsed or refractory diffuse large B-cell lymphoma: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy | Haematologica [haematologica.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study to Evaluate the Efficacy and Safety of Loncastuximab Tesirine in Patients With Relapsed or Refractory Diffuse Large B-Cell Lymphoma [clin.larvol.com]
- 15. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paper: Combination of Camidanlumab Tesirine, a CD25-Targeted ADC, with Gemcitabine Elicits Synergistic Anti-Tumor Activity in Preclinical Tumor Models [ash.confex.com]
- 17. The ASCO Post [ascopost.com]
- 18. researchgate.net [researchgate.net]
- 19. Vadastuximab talirine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Head-to-head comparison of Tesirine and Talirine (SGD-1910)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3181916#head-to-head-comparison-of-tesirine-and-talirine-sgd-1910>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com